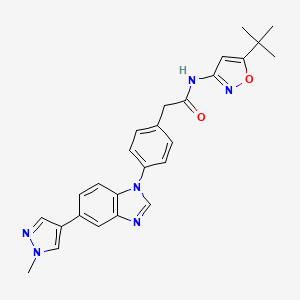![molecular formula C5H8N4O2S B2952697 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine CAS No. 1092697-32-9](/img/structure/B2952697.png)
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine” is a chemical compound with the CAS Number: 1002033-53-5. It has a molecular weight of 156.14 and its IUPAC name is 2-(4-nitro-1H-pyrazol-1-yl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2,6H2 . This indicates that the compound has a pyrazole ring with a nitro group attached to one of the carbon atoms in the ring, and an ethanamine group attached to another carbon atom in the ring.Aplicaciones Científicas De Investigación
Selective Mercury Sensor : A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine covalently bound to two 7-nitrobenzo-2-oxa-1,3-diazolyl moieties was prepared for the selective optical detection of Hg2+. This compound acts as an ON–OFF fluorescence switch upon Hg2+ binding, exhibiting efficient quenching and a detection limit of 10−7 M or 20 ppb, making it useful in environmental monitoring (Wanichacheva et al., 2009).
Molecular Electronic Device : A molecule containing a nitroamine redox center was used in the active self-assembled monolayer in an electronic device. The device showed negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1, indicating potential applications in electronic and computing technologies (Chen et al., 1999).
Chemical Sensors : Coordination polymers derived from metallamacrocyclic Ni(II) complexes with certain ligands have been found to be potentially selective chemical sensors. These polymers can undergo complete and reversible polymerisation upon exposure to various solvents, accompanied by a color change (Hallale et al., 2005).
Biological Interactions : Research on di-imine copper(II) complexes has shown peculiar reactivity in binding to albumin protein. This highlights the potential of such compounds in biochemistry and medical research, particularly in understanding protein-metal interactions (Silveira et al., 2013).
Synthetic Chemistry : Studies in synthetic chemistry have shown the utility of related compounds in the synthesis of various organic molecules. For example, a primary amine-thiourea derivative was used as a catalyst for the conjugate addition of ketones to nitroalkenes, indicating its usefulness in complex organic syntheses (Huang & Jacobsen, 2006).
Nitroamine Explosives : Research has also explored nitroamine-containing compounds for their potential as low-sensitive explosives. This research is significant for developing safer explosives with reduced impact sensitivity (Cheng et al., 2021).
Direcciones Futuras
The future directions for “2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Similar compounds have been found to interact with various targets, leading to changes in cellular processes . For instance, some compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Similar compounds have been found to exhibit excellent thermal stabilities, suggesting that they may be stable under a variety of environmental conditions .
Propiedades
IUPAC Name |
2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-1-2-12-5-4(9(10)11)3-7-8-5/h3H,1-2,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINZSZOQJTVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])SCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)
![1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2952616.png)
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/no-structure.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2952628.png)


![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2952633.png)
![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)

